molecular formula C9H12O4 B14356649 Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate CAS No. 93889-15-7

Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate

Cat. No.: B14356649
CAS No.: 93889-15-7
M. Wt: 184.19 g/mol
InChI Key: AZOHGUXVZXBKKL-UHFFFAOYSA-N
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Description

Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with a unique structure that includes a cyclopentene ring substituted with methoxy and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a cyclopentene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo and methoxy groups play a crucial role in its reactivity and binding affinity. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

93889-15-7

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 2-(3-methoxy-5-oxocyclopenten-1-yl)acetate

InChI

InChI=1S/C9H12O4/c1-12-7-3-6(8(10)5-7)4-9(11)13-2/h3,7H,4-5H2,1-2H3

InChI Key

AZOHGUXVZXBKKL-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)C(=C1)CC(=O)OC

Origin of Product

United States

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